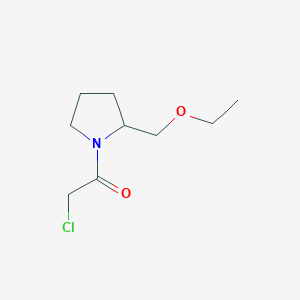
2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine
Descripción general
Descripción
“2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine” is a chemical compound. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Aplicaciones Científicas De Investigación
Synthesis Methods
2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine, due to its complex structure, plays a significant role in the synthesis of various heterocyclic compounds. Research has demonstrated its utility in creating pyrazole and pyridine derivatives, which are crucial for developing pharmaceuticals and agrochemicals. For instance, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines can yield mixtures of regioisomeric 3- and 5-substituted pyrazoles, highlighting conditions for selective formation of specific pyrazoles (Mikhed’kina et al., 2009).
Another example is the synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines from a vinyl ether, showcasing a method for creating cyclized heterocyclic compounds with potential applications in drug discovery and materials science (Collins Michael Raymond et al., 2010).
Applications in Coordination Chemistry
The compound also finds applications in coordination chemistry, where its derivatives are used to synthesize metal complexes. Iron(II) and cobalt(II) complexes of tris-azinyl analogues of 2,2':6',2''-terpyridine, including derivatives similar to 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine, have been prepared and characterized. These complexes exhibit unique electronic properties due to the nitrogen-rich ligands, impacting their reactivity and potential as catalysts or in materials science (Cook et al., 2013).
Biological Activity
Research into the biological activity of compounds derived from 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine has shown promise. For instance, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been investigated, aiming to develop new antibacterial agents. These studies underscore the potential of such compounds in addressing microbial resistance and developing new therapeutic agents (Azab et al., 2013).
Optoelectronic Applications
Additionally, derivatives of 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine have been explored for their optoelectronic applications. The regioselective synthesis of dipyrrolopyrazine (DPP) derivatives, for example, involves metal-free and metal-catalyzed amination, leading to compounds with significant optical and thermal properties. Such research opens avenues for employing these derivatives in organic optoelectronic materials, promising advancements in electronic and photonic technologies (Meti et al., 2017).
Propiedades
IUPAC Name |
2-chloro-3-[2-(ethoxymethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-2-16-8-9-4-3-7-15(9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLBHYTVXJZUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















